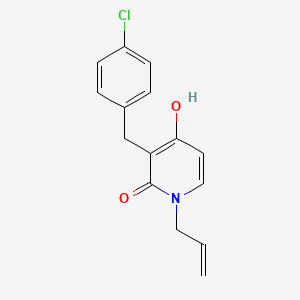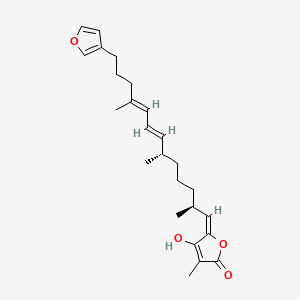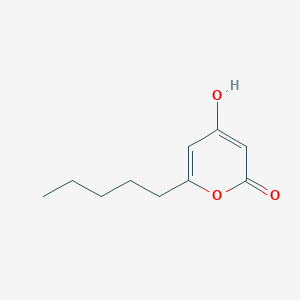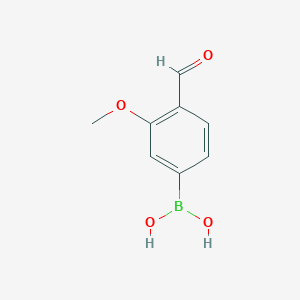
4-フルオロ-1-ニトロ-2-プロポキシベンゼン
概要
説明
“4-Fluoro-1-nitro-2-propoxybenzene” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 .
Synthesis Analysis
The synthesis of “4-Fluoro-1-nitro-2-propoxybenzene” involves the reaction of 5-fluoro-2-nitrophenol with n-propyl iodide and potassium carbonate . The reaction is carried out in dimethylformamide (DMF) at 50°C .Molecular Structure Analysis
The InChI code for “4-Fluoro-1-nitro-2-propoxybenzene” is 1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 . This indicates the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring.科学的研究の応用
医薬品:抗ウイルス薬の合成
4-フルオロ-1-ニトロ-2-プロポキシベンゼン: は、抗ウイルス薬の合成に潜在的な用途があります。 その構造中のフッ素原子は、そのサイズと電気陰性度により代謝酸化部位をブロックするのに役立つため、有益です 。 この特性は、SARS-CoV-2など、ウイルス感染を標的とする薬剤の開発において特に有用です。
イメージング:造影剤の開発
この化合物は、フッ素原子を組み込む能力により、イメージング剤の開発において価値があります。 フッ素原子は、PETイメージングで疾患の早期検出に使用されます 。 この化合物中のニトロ基は、医療画像の品質を向上させる造影剤を作成するために使用できます。
医薬品:フッ素化分子の設計
医薬品では、フッ素原子の存在により、薬剤の化学的性質が向上する可能性があります 。 4-フルオロ-1-ニトロ-2-プロポキシベンゼンは、コレステロールを下げ、喘息を緩和し、不安障害を治療するフッ素化分子を設計するために使用できます。
材料科学:ポリマーの官能基化
この化合物は、材料科学、特にポリ(3,4-エチレンジオキシチオフェン)(PEDOT)などの導電性ポリマーの重合後官能基化に用途を見つける可能性があります 。 ニトロ基は光化学反応を起こしてポリマーに新しい官能基を導入し、その電気的特性を変えることができます。
有機合成:求電子置換反応
4-フルオロ-1-ニトロ-2-プロポキシベンゼン: は、特にベンジル位での反応において有機合成で使用できます。 これは、フリーラジカル臭素化と求核置換反応を起こすことができ、複雑な有機分子の合成における重要なステップです .
生体分析アプリケーション:蛍光標識
この化合物の構造は、生体内イメージングと診断に不可欠な蛍光標識で使用できます。 これは、治療特性を持つ蛍光標識された複素環式化合物の作成に使用できます .
化学合成:ニトロ基の化学
4-フルオロ-1-ニトロ-2-プロポキシベンゼンのニトロ基は、化学合成における貴重な構成要素です。 これは、医薬品や染料を作成するために不可欠なラジカル反応に関与できます .
Safety and Hazards
The safety data sheet for “4-Fluoro-1-nitro-2-propoxybenzene” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being a target organ .
特性
IUPAC Name |
4-fluoro-1-nitro-2-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-9-6-7(10)3-4-8(9)11(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERVAJLYZESGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716520 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28987-45-3 | |
| Record name | 4-Fluoro-1-nitro-2-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

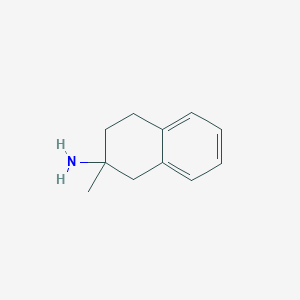
![5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline](/img/structure/B1441472.png)
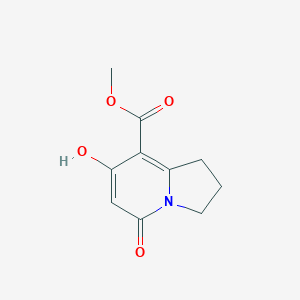

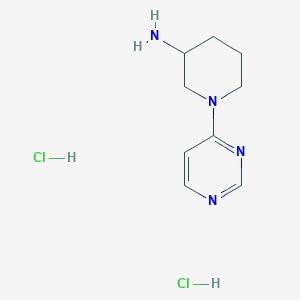
![[4-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1441480.png)
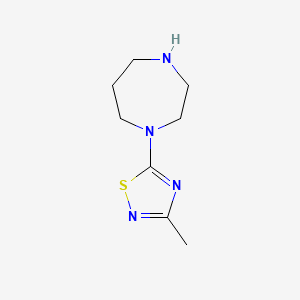


![Tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1441484.png)
